![molecular formula C21H20FNO5 B2423208 (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 433306-92-4](/img/structure/B2423208.png)
(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate
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Description
Scientific Research Applications
Metal Complex Synthesis
(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate and similar compounds have been utilized in the synthesis of metal complexes. These complexes, involving fluoro-phenyl-acrylic acids, demonstrate interesting properties like short C-F...F-C contacts and variable-temperature magnetic measurements indicating antiferromagnetic interactions (Liu, Liu, & Li, 2011).
Polymer Drug Release
This compound has also been studied for its role in drug release from polymeric hydrogels. The release rate of drugs from these hydrogels depends on various factors, including crosslinking density and the pH of the medium (Arun & Reddy, 2005).
Antimicrobial Activity
Another application is in the synthesis of polymers with antimicrobial properties. Studies have shown that derivatives of this compound, when polymerized, can exhibit significant antimicrobial activities against various microorganisms, including E. coli and Salmonella (Arun, Reddy, & Rajkumar, 2003).
Surfactant Properties
It's also used in the creation of novel fluoroalkylated amphiphilic oligomers. These oligomers show good solubility in water and organic solvents and are effective in reducing surface tension, making them valuable as non-ionic fluorinated amphiphilic oligosurfactants (Sawada et al., 1996).
α-Glucosidase Inhibition
Research has also explored its use in α-glucosidase inhibition. Derivatives of this compound have shown considerable inhibitory potential, which is vital for developing treatments for diseases like diabetes (Menteşe, Baltaş, & Emirik, 2020).
Hydrolysis Rate Manipulation
Moreover, this compound has been studied for manipulating the rate of hydrolysis in polymer-drug conjugates. Understanding and controlling the hydrolysis kinetics of polymer-drug conjugates is crucial for drug delivery applications (Pitt & Shah, 1996).
properties
IUPAC Name |
[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTVFOAWCHMPGM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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